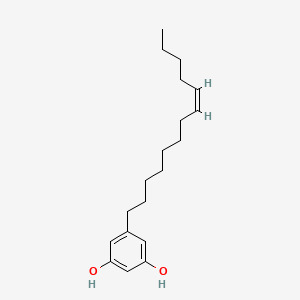

5-((Z)-tridec-8-en-1-yl)resorcinol

Description

Properties

CAS No. |

62897-10-3 |

|---|---|

Molecular Formula |

C19H30O2 |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

5-[(Z)-tridec-8-enyl]benzene-1,3-diol |

InChI |

InChI=1S/C19H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-14-18(20)16-19(21)15-17/h5-6,14-16,20-21H,2-4,7-13H2,1H3/b6-5- |

InChI Key |

ILUMNMFPGSFYMK-WAYWQWQTSA-N |

Isomeric SMILES |

CCCC/C=C\CCCCCCCC1=CC(=CC(=C1)O)O |

Canonical SMILES |

CCCCC=CCCCCCCCC1=CC(=CC(=C1)O)O |

Origin of Product |

United States |

Preparation Methods

Industrial and Laboratory Synthesis of Resorcinol

A notable method involves the one-pot synthesis of resorcinol from m-phenylenediamine using sodium nitrite and a solid-supported acid catalyst (e.g., sulfuric acid on silica gel) in aqueous medium at room temperature. This method offers mild conditions, high purity (>99%), and good yields (~70-80%) with short reaction times (~5 hours) and simplified workup involving ethyl acetate extraction and vacuum distillation.

| Step | Conditions | Reagents | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 1 | Room temp, stirring 30 min | m-Phenylenediamine + solid-supported sulfuric acid | - | - | Catalyst preparation |

| 2 | Room temp, 5 h | NaNO2 aqueous solution added dropwise | 70-80 | >99 | One-pot diazotization and hydrolysis |

| 3 | Extraction | Ethyl acetate | - | - | Organic phase separation |

| 4 | Vacuum distillation | 30 mmHg, 30°C | - | - | Product isolation and drying |

This method is scalable and allows catalyst reuse with minimal loss in activity.

Introduction of the (Z)-Tridec-8-en-1-yl Side Chain

The key step in preparing this compound is the selective alkylation of the resorcinol core at the 5-position with the (Z)-configured tridec-8-en-1-yl substituent.

General Strategy

- Alkylation of resorcinol typically proceeds via nucleophilic substitution or cross-coupling reactions.

- The (Z)-tridec-8-en-1-yl moiety can be introduced by using the corresponding alkyl halide or alkene precursor with defined stereochemistry.

- Control of the (Z)-configuration is critical and is usually ensured by starting from stereochemically pure alkenyl precursors or by stereoselective catalytic methods.

Reported Synthetic Routes

While direct literature on the exact preparation of this compound is limited, related patent disclosures and chemical synthesis principles suggest the following approaches:

| Method | Description | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution | Reaction of resorcinol with (Z)-tridec-8-en-1-yl halide (e.g., bromide) under basic conditions | Use of base (e.g., K2CO3), polar aprotic solvent, moderate temperature | Straightforward, uses commercially available reagents | Requires preparation of stereochemically pure alkyl halide |

| Cross-coupling reactions | Palladium-catalyzed coupling of 5-haloresorcinol with (Z)-tridec-8-en-1-yl boronate or stannane | Pd catalyst, ligand, base, inert atmosphere, controlled temperature | High regio- and stereoselectivity, mild conditions | Requires synthesis of coupling partners, catalyst cost |

| Olefin metathesis or stereoselective hydrogenation | Formation of the alkyl chain with (Z)-configuration via metathesis or selective hydrogenation before coupling | Catalysts like Grubbs or Lindlar’s catalyst | Precise stereochemical control | Multi-step, catalyst sensitivity |

Summary Table of Preparation Methods

Research Findings and Considerations

- The one-pot synthesis of resorcinol using sodium nitrite and solid-supported acid catalysts is a significant advancement, offering industrial feasibility with high purity and yield.

- The preservation of the (Z)-configuration in the alkenyl side chain is essential for biological activity and physical properties; thus, stereoselective synthesis or careful handling of intermediates is mandatory.

- Reaction times and temperatures vary widely depending on the method, but typical alkylation or coupling reactions require several hours at moderate temperatures.

- Solvent choice impacts reaction efficiency and selectivity; aliphatic and aromatic hydrocarbons or ethers are commonly used.

- Catalyst selection (e.g., Pd for cross-coupling, solid-supported acids for resorcinol synthesis) is crucial for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-((Z)-tridec-8-en-1-yl)resorcinol can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.

Reduction: The compound can be reduced to form dihydroxy derivatives.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Friedel-Crafts alkylation or acylation can be employed using catalysts like aluminum chloride.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydroxy derivatives.

Substitution: Various alkylated or acylated resorcinol derivatives.

Scientific Research Applications

Chemistry: 5-((Z)-tridec-8-en-1-yl)resorcinol is used as an intermediate in organic synthesis, particularly in the development of new materials and polymers.

Biology: In biological research, this compound can be used to study the effects of long-chain alkyl resorcinols on cellular processes.

Industry: In the industrial sector, it is used in the production of adhesives, coatings, and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 5-((Z)-tridec-8-en-1-yl)resorcinol involves its interaction with cellular membranes and proteins. The long aliphatic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Alkenyl resorcinols exhibit diverse biological activities influenced by chain length, double bond position, and functional group modifications. Below is a detailed comparison based on structural analogs and their reported activities:

Chain Length and Bioactivity

- Longer Chains (C17–C19): Compounds like 5-(Z-heptadec-8-enyl)resorcinol (C17) demonstrate potent anti-TB activity (MIC = 3.12 µg/mL against M. tuberculosis H37Rv) and antimicrobial effects when structurally modified via esterification . Nonadec-14-enyl derivatives (C19) serve as chemical markers in plant extracts but lack direct cytotoxicity .

- Shorter Chains (C13–C15): The C13 dienyl analog 5-(Z-trideca-4,7-dienyl)resorcinol enhances antibiotic efficacy against methicillin-resistant Staphylococcus aureus (MRSA) , while the C15 compound 5-(8Z-pentadecenyl)resorcinol inhibits CYP3A4/2C9 enzymes (IC50 = 8–12 µM), suggesting drug interaction risks .

Functional Group Modifications

- Oxo-Substituted Resorcinols: 5-(2-Oxoheptadecyl)-resorcinol and its C19 analog exhibit cytotoxicity against colon cancer cells (IC50 = 10–15 µM) but lack antimicrobial activity, highlighting the role of ketone groups in selective bioactivity .

- Ester Derivatives: Esterification of 5-(Z-heptadec-8-enyl)resorcinol with aromatic acyl groups (e.g., isonicotinoyl) enhances anti-TB activity by 2–3 fold, demonstrating the importance of phenolic hydroxyl modification .

Double Bond Position and Configuration

- Z vs. E Isomerism: The Z configuration in heptadec-8-enyl resorcinols is critical for membrane interaction and antimicrobial activity .

- Double Bond Position: Compounds with double bonds near the aromatic ring (e.g., C8 in heptadecenyl) show stronger bioactivity than those with distal bonds (e.g., C14 in nonadecenyl) .

Key Research Findings and Data Tables

Table 1. Cytotoxicity of Selected Alkenyl Resorcinols

Table 2. Antimicrobial Activity

| Compound | Pathogen (MIC, µg/mL) | Reference |

|---|---|---|

| 5-(Z-Heptadec-8-enyl)resorcinol | M. tuberculosis: 3.12 | |

| 5-(Z-Trideca-4,7-dienyl)resorcinol | MRSA (synergy with oxacillin) |

Biological Activity

5-((Z)-tridec-8-en-1-yl)resorcinol, a compound derived from the Anacardiaceae family, exhibits a variety of biological activities that have garnered significant interest in recent research. This article delves into its biological properties, including cytotoxicity, anti-inflammatory effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a long alkenyl chain attached to a resorcinol moiety. The structural composition contributes to its unique biological activities, particularly in the context of its interaction with cellular systems.

Cytotoxicity and Antiproliferative Effects

Research has shown that this compound possesses significant cytotoxic properties against various cancer cell lines. Notably, studies indicate that it induces apoptosis in human hepatocellular carcinoma cells. The compound's mechanism appears to involve the modulation of cell cycle progression and induction of oxidative stress, leading to increased apoptosis rates .

Anti-inflammatory Properties

The compound exhibits potent anti-inflammatory effects, which have been linked to its ability to inhibit pro-inflammatory cytokines. This activity suggests potential therapeutic applications in treating inflammatory diseases. The dichloromethane extract of Lithraea molleoides, from which this compound is derived, has demonstrated immunostimulant activity on normal lymphocytes as well .

Antibacterial and Antifungal Activities

This compound has been reported to show antibacterial activity against several strains, including Proteus mirabilis. Additionally, related compounds within the same structural class have demonstrated antifungal properties, indicating a broader spectrum of antimicrobial activity .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

The mechanisms underlying the biological activities of this compound involve several pathways:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Inhibition of Inflammatory Pathways : It inhibits the NF-kB signaling pathway, leading to reduced expression of inflammatory cytokines.

- Antimicrobial Mechanisms : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways within microbial cells.

Q & A

[Basic] What spectroscopic techniques are critical for confirming the structure of 5-((Z)-tridec-8-en-1-yl)resorcinol, and how are they applied?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H NMR identifies proton environments (e.g., aromatic protons at δ 6.2–6.4 ppm for resorcinol, alkene protons at δ 5.3–5.4 ppm with coupling constants J ≈ 10–12 Hz for Z-configuration) .

- 13C NMR confirms carbon types (e.g., aromatic carbons at ~100–160 ppm, alkene carbons at ~125–130 ppm) .

- 2D NMR (COSY, HMBC, HSQC) establishes connectivity between the alkenyl chain and resorcinol core .

- Infrared Spectroscopy (IR): Detects hydroxyl (3200–3500 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) stretches .

- Mass Spectrometry (MS): Provides molecular ion [M+H]+ at m/z 346.55 (C₂₃H₃₈O₂) and fragmentation patterns to confirm chain length .

[Basic] What standard cell lines and assays are utilized to evaluate the cytotoxic activity of this compound?

Methodological Answer:

-

Cell Lines: Human colon cancer (COLO-320, HT-29), leukemia (HL-60, JURKAT), and hepatocellular carcinoma (HEP-G2) are commonly tested .

-

MTT Assay Protocol:

- Seed cells in 96-well plates (1×10⁴ cells/well).

- Treat with compound (1–100 μM) for 48–72 hours.

- Add MTT reagent (0.5 mg/mL) and incubate for 4 hours.

- Measure absorbance at 570 nm to calculate IC₅₀ values .

-

Example Data Table:

Cell Line IC₅₀ (μM) Reference COLO-320 12.5 HL-60 8.7 HT-29 15.3

[Advanced] How can the stereochemical purity of this compound be validated during synthesis or isolation?

Methodological Answer:

- Chiral HPLC: Use a Chiralpak® column with a hexane/isopropanol mobile phase to separate enantiomers; retention times compared to standards confirm purity .

- Nuclear Overhauser Effect (NOE): NOESY experiments detect spatial proximity between protons on the double bond (e.g., H-8 and H-11 in Z-configuration) .

- Comparative Analysis: Match spectral data (NMR, IR) with authenticated reference samples from natural sources (e.g., Ardisia spp.) .

[Advanced] What experimental approaches can elucidate the apoptosis-inducing mechanisms of this compound in leukemia cells?

Methodological Answer:

- Flow Cytometry: Use Annexin V-FITC/PI staining to quantify apoptotic cells. A shift in fluorescence indicates phosphatidylserine externalization .

- Caspase Activation Assays: Measure caspase-3/7 activity via fluorogenic substrates (e.g., Ac-DEVD-AMC) .

- Western Blotting: Analyze pro-apoptotic proteins (Bax, cleaved PARP) and anti-apoptotic markers (Bcl-2) .

- Gene Expression Profiling: RNA-seq or qPCR to assess transcriptional changes in apoptosis-related pathways (e.g., p53, FAS) .

[Advanced] How do structural modifications in the alkenyl chain of resorcinol derivatives influence their biological activity?

Methodological Answer:

-

Chain Length: Derivatives with C15–C17 chains show higher cytotoxicity than shorter chains (e.g., C11–C13) .

-

Unsaturation: Z-configuration enhances membrane permeability compared to E-isomers, as seen in HT-29 cell assays .

-

Oxo Substituents: 5-(2-Oxoheptadecyl)-resorcinol derivatives exhibit stronger differentiation-inducing activity in HL-60 cells than non-oxo analogs .

-

Comparative Data Table:

[Basic] What are the recommended protocols for isolating this compound from fungal or plant sources?

Methodological Answer:

Extraction: Macerate biomass (e.g., fungal mycelia) in methanol or ethyl acetate for 24 hours .

Column Chromatography (CC): Use silica gel with gradient elution (hexane:EtOAc 9:1 → 1:1) to fractionate crude extract .

HPLC Purification: Apply reverse-phase C18 columns (MeOH:H₂O 70:30) for final purification; monitor at 280 nm .

Crystallization: Recrystallize from ethanol or acetone to obtain pure crystals .

[Advanced] What strategies can resolve discrepancies in reported biological activities of this compound derivatives?

Methodological Answer:

- Standardized Assays: Use identical cell lines (e.g., ATCC-certified HT-29) and culture conditions (e.g., 10% FBS, 37°C) to minimize variability .

- Dose-Response Curves: Test compounds at logarithmic concentrations (0.1–100 μM) to capture full activity profiles .

- Structural Validation: Confirm compound identity via NMR and HRMS before bioactivity testing to rule out impurities .

- Meta-Analysis: Compare data across studies using tools like PRISMA to identify confounding factors (e.g., solvent effects, assay endpoints) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.